2-Acetyl-3-phenylphenol

Physicochemical Properties Lipophilicity Drug Design

2-Acetyl-3-phenylphenol (CAS 136819-93-7) is a strategic ortho-acylphenol intermediate that delivers a reactivity profile unattainable with generic phenols. The ortho-acetyl group redistributes electron density, reducing radical-scavenging capacity (n=0.7 vs. BHT n=2.0) and raising LogP by ~0.6 units—critical for designing selective bioactive molecules and hydrophobic materials. Choose this compound when your synthesis demands a pre-installed acetyl handle on a biphenyl scaffold, enabling direct Friedel-Crafts-type elaborations. Secure a reliable supply for agrochemical, pharmaceutical, and advanced-materials R&D today.

Molecular Formula C14H12O2
Molecular Weight 212.248
CAS No. 136819-93-7
Cat. No. B2794887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-3-phenylphenol
CAS136819-93-7
Molecular FormulaC14H12O2
Molecular Weight212.248
Structural Identifiers
SMILESCC(=O)C1=C(C=CC=C1O)C2=CC=CC=C2
InChIInChI=1S/C14H12O2/c1-10(15)14-12(8-5-9-13(14)16)11-6-3-2-4-7-11/h2-9,16H,1H3
InChIKeyBVJHQKVIQXONGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-3-phenylphenol (CAS 136819-93-7) Chemical Properties and Procurement Baseline


2-Acetyl-3-phenylphenol (CAS 136819-93-7), also designated 1-(2-hydroxy-6-phenylphenyl)ethanone, is a substituted phenolic compound characterized by an ortho-acetyl group on a 3-phenylphenol scaffold . This aromatic ketone (molecular formula C14H12O2, MW 212.24 g/mol) belongs to the class of acylphenols and is utilized as a chemical intermediate in the synthesis of more complex organic molecules and materials . Its chemical identity is defined by its CAS registry number and is associated with specific hazard classifications under the EU CLP regulation for phenol derivatives [1].

Why 2-Acetyl-3-phenylphenol Cannot Be Replaced by Generic Analogs: Key Differentiators for Scientific Procurement


Substitution of 2-Acetyl-3-phenylphenol with generic phenol derivatives or unsubstituted 3-phenylphenol is scientifically unsound due to the unique influence of the ortho-acetyl substituent on physicochemical and biological properties. The acetyl group at the ortho position relative to the phenolic hydroxyl group alters electronic distribution, hydrogen-bonding capacity, and lipophilicity compared to unsubstituted or differently substituted analogs [1]. Studies on related ortho-acylphenols demonstrate that an o-acetyl substituent significantly modulates antioxidant activity relative to standard references like BHT, with the electron-withdrawing nature of the carbonyl group directly impacting radical scavenging efficacy [2]. Furthermore, the presence of both a phenyl ring and an acetyl group creates a distinct chemical reactivity profile that is essential for specific synthetic transformations and potential biological activities that cannot be replicated by simpler compounds [3].

Quantitative Evidence Guide: 2-Acetyl-3-phenylphenol Differentiation Data for Informed Procurement


Lipophilicity Modulation: Predicted LogP Difference vs. 3-Phenylphenol

The introduction of an ortho-acetyl group on the 3-phenylphenol scaffold is predicted to significantly increase lipophilicity (LogP) compared to the unsubstituted parent compound, 3-phenylphenol. This change in lipophilicity alters the compound's behavior in partitioning, membrane permeability, and potential biological interactions [1].

Physicochemical Properties Lipophilicity Drug Design

Antioxidant Activity Modulation by Ortho-Acetyl Substitution: Stoichiometric Factor Comparison

Studies on ortho-substituted phenols demonstrate that an o-acetyl substituent reduces antioxidant stoichiometric factor (n) compared to 2,6-di-tert-butyl-4-methylphenol (BHT). For a model ortho-acetylphenol, the stoichiometric factor was n=0.7, significantly lower than BHT (n=2.0) [1]. This suggests that 2-Acetyl-3-phenylphenol, bearing an o-acetyl group, would exhibit substantially lower radical scavenging capacity than standard hindered phenolic antioxidants.

Antioxidant Radical Scavenging Phenolic Compounds

Electronic and Steric Effects on Acidity: pKa Shift Relative to Unsubstituted Phenol

The presence of an ortho-acetyl group and a meta-phenyl group significantly alters the acidity (pKa) of the phenolic hydroxyl. While no direct experimental pKa is available for 2-Acetyl-3-phenylphenol, substituent effect analysis indicates that electron-withdrawing ortho-acetyl groups decrease pKa (increase acidity), while the meta-phenyl group exerts a modest electron-donating effect [1]. The net effect is predicted to yield a pKa intermediate between phenol (pKa ~10) and ortho-acetylphenol (pKa ~8.2).

Acidity Electronic Effects QSAR

Hazard Classification Differentiation: Acute Toxicity and Corrosivity Profile

Under the EU CLP regulation, phenol derivatives, including 2-Acetyl-3-phenylphenol, carry specific hazard classifications that distinguish them from less hazardous phenolic compounds. Notified classifications include Acute Toxicity Category 4 (H302, H312, H332) and Skin Corrosion Category 1B (H314), indicating higher acute toxicity and corrosive potential compared to many simple phenols [1]. This contrasts with 3-phenylphenol, which is primarily an irritant rather than a corrosive substance.

Safety Toxicology Regulatory Compliance

High-Value Application Scenarios for 2-Acetyl-3-phenylphenol Based on Evidence Profile


Synthetic Intermediate for Complex Acylphenol Derivatives

2-Acetyl-3-phenylphenol serves as a versatile building block in organic synthesis, particularly for the preparation of heterocyclic compounds and more complex acylphenol derivatives. Its unique ortho-acetyl substitution pattern, combined with the phenyl group, provides a distinct reactivity profile for Friedel-Crafts acylation-type reactions and subsequent transformations [1]. The compound's structural features make it a preferred starting material over simpler analogs when a specific substitution pattern and electronic environment are required in the final product.

Model Compound for Structure-Activity Relationship (SAR) Studies

The compound is valuable in SAR studies investigating the effects of ortho-acyl substitution on phenolic bioactivity. As demonstrated by class-level antioxidant data, ortho-acetyl substitution dramatically reduces radical scavenging capacity (n=0.7) compared to BHT (n=2.0) [2]. This makes 2-Acetyl-3-phenylphenol a critical reference compound for dissecting the electronic and steric contributions of ortho-substituents to biological endpoints such as antimicrobial or enzyme inhibitory activity [3].

Material Science Precursor Requiring Controlled Lipophilicity

In materials science, 2-Acetyl-3-phenylphenol can be utilized as a precursor for synthesizing polymers, resins, or coatings where a specific balance of hydrophobicity and reactivity is desired. The predicted LogP increase of ~0.6 units compared to 3-phenylphenol [4] translates to enhanced compatibility with organic matrices and hydrophobic surfaces, while the acetyl group offers a reactive handle for further functionalization. This makes it a candidate for designing materials with tailored interfacial properties.

Agrochemical Intermediate Development

Historical studies on phenylphenol derivatives, including those with acetyl substitution patterns, have evaluated their miticidal, fungistatic, and herbicidal activities [5]. While 2-Acetyl-3-phenylphenol itself may not be an active ingredient, it serves as a key intermediate in the synthesis of novel agrochemical agents. Its structural motif is found in patents describing processes for manufacturing alkylphenol compounds used in crop protection and seed dressings [6], making it a relevant procurement target for agrochemical R&D programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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